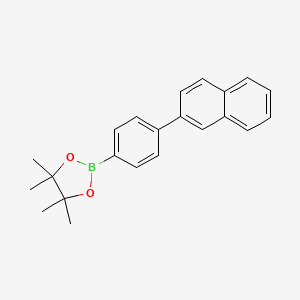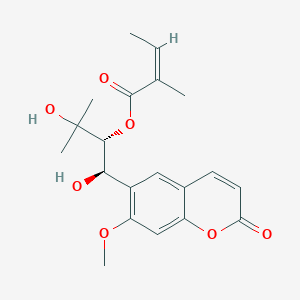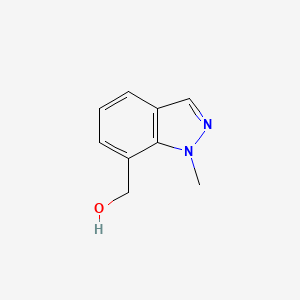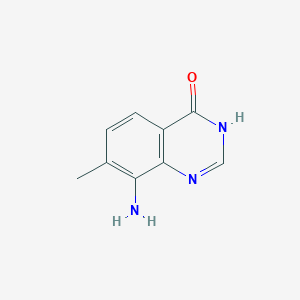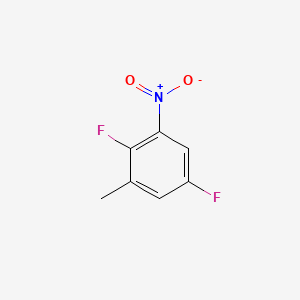
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride
Descripción general
Descripción
N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is a chemical compound with the molecular formula C16H17ClN4 and a molecular weight of 300.79 . It is an inhibitor of TRPC4 .
Molecular Structure Analysis
The molecular structure of N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with a benzyl group and a methyl group attached to the nitrogen atoms .Physical And Chemical Properties Analysis
N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is soluble in DMSO . It should be stored at -20°C .Aplicaciones Científicas De Investigación
Antibacterial Agents
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have been synthesized and tested for antibacterial activity against five bacterial strains . The study investigated twelve different substituents on the N4-benzylamine group along with replacement of the quinazoline core . The lead compound A5 showed good activities with MICs of 3.9 μg mL −1 against E. coli, S. aureus and S. epidermidis and 7.8 μg mL −1 against MRSA .
Antifungal Agents
Quinazoline derivatives, including N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride, have shown significant antifungal activities . These compounds have been found to be effective against a variety of fungal strains, making them potential candidates for the development of new antifungal drugs .
Antiviral Agents
Some quinazoline derivatives have demonstrated antiviral properties . For example, the compound 4-(4-(bis(ethylthio)methyl)benzyl) quinazoline was found to have maximum therapeutic effectiveness against CMV (cucumber mosaic virus) with EC50 = 248.6 μg/mL and potato virus Y (EC 50 = 350.5 μg/mL), which is better than commercially available ningnanmycin (357.7 μg/mL and 493.7 μg/mL) .
Antidiabetic Agents
Quinazoline derivatives have also been studied for their potential antidiabetic activities . These compounds could provide a new approach to the treatment of diabetes by targeting different pathways involved in glucose metabolism .
Anticancer Agents
Quinazoline derivatives have shown a broad range of medicinal activities including anticancer properties . They have been found to inhibit the growth of various types of cancer cells, making them potential candidates for the development of new anticancer drugs .
Anti-inflammatory Agents
Quinazoline derivatives have demonstrated anti-inflammatory activities . These compounds could provide a new approach to the treatment of inflammatory diseases by targeting different pathways involved in inflammation .
Antioxidant Agents
Quinazoline derivatives have shown antioxidant activities . These compounds could provide a new approach to the treatment of diseases associated with oxidative stress by scavenging free radicals .
Other Medicinal Activities
Apart from the above-mentioned activities, quinazoline derivatives have also shown other medicinal activities . These include antimalarial, antitubercular, antihypertensive, and antipsychotic activities . This makes quinazoline derivatives a versatile scaffold in medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary target of N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is TRPC4 , a member of the transient receptor potential canonical (TRPC) subfamily of ion channels . These channels are non-selective cation channels that play a role in various physiological processes, including cellular calcium homeostasis and neuronal excitability.
Mode of Action
N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride acts as an inhibitor of TRPC4 . By binding to this ion channel, it prevents the flow of cations, thereby modulating the cellular processes that depend on these ions.
Biochemical Pathways
The inhibition of TRPC4 by N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride impacts the calcium signaling pathways within the cell. TRPC4 is involved in the regulation of intracellular calcium levels, and its inhibition can lead to a decrease in calcium-dependent cellular processes . The downstream effects of this inhibition are diverse and depend on the specific cellular context.
Pharmacokinetics
It is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of TRPC4 by N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride can lead to a variety of cellular effects, depending on the specific role of TRPC4 in the cell type . For example, in neurons, where TRPC4 is involved in regulating excitability, its inhibition could potentially lead to a decrease in neuronal activity .
Safety and Hazards
Propiedades
IUPAC Name |
4-N-benzyl-2-N-methylquinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4.ClH/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3,(H2,17,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRSTWBGPOXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)
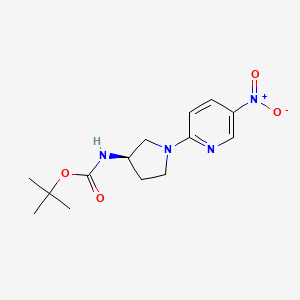
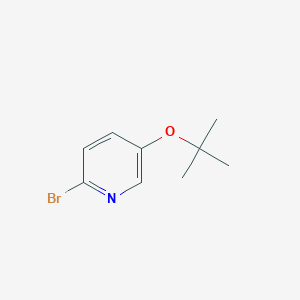
![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)
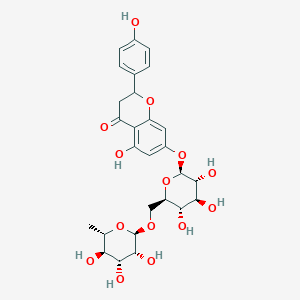
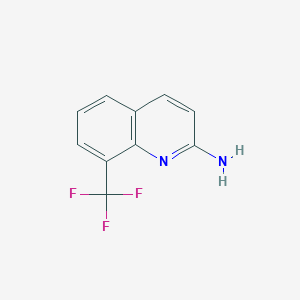

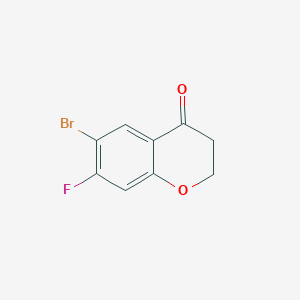
![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)
